molecular formula C23H27F3N2O3 B6108600 3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B6108600
M. Wt: 436.5 g/mol
InChI Key: QWPLLJKIHAAMEE-UHFFFAOYSA-N
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Description

3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound with a unique structure that combines a piperidine ring, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol
  • 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside

Uniqueness

3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

3-[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O3/c1-31-20-6-2-5-17(22(20)30)15-28-13-3-4-16(14-28)7-12-21(29)27-19-10-8-18(9-11-19)23(24,25)26/h2,5-6,8-11,16,30H,3-4,7,12-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPLLJKIHAAMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCC(C2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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